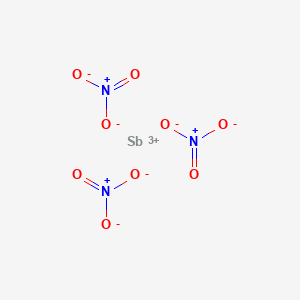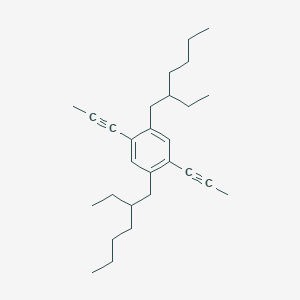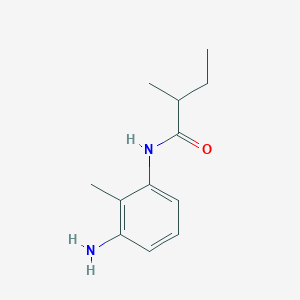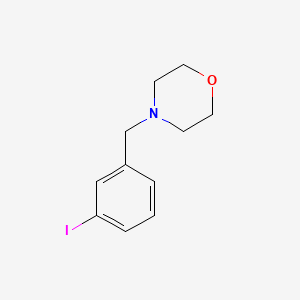
Antimony(3+) trinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony(3+) trinitrate, also known as antimony nitrate, is a chemical compound with the formula Sb(NO₃)₃. It is a crystalline solid that is highly soluble in water and is known for its oxidizing properties. This compound is used in various applications, including as a reagent in chemical synthesis and in the production of other antimony compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Antimony(3+) trinitrate can be synthesized by reacting antimony(III) oxide (Sb₂O₃) with concentrated nitric acid (HNO₃) at elevated temperatures. The reaction typically occurs at around 110°C, resulting in the formation of this compound and water as by-products.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of antimony(III) oxide with nitric acid. The process requires careful handling of the reactants and control of reaction conditions to ensure the purity and yield of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it acts as an oxidizing agent. For example, it can oxidize organic compounds, leading to the formation of various oxidation products.
Reduction: In the presence of reducing agents, this compound can be reduced to antimony(III) oxide or elemental antimony.
Substitution: This compound can participate in substitution reactions, where the nitrate groups are replaced by other ligands or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing conditions involve the use of this compound in acidic media.
Reduction: Reducing agents such as hydrogen gas or metals like aluminum and iron can be used under controlled conditions.
Substitution: Various ligands or nucleophiles can be introduced to replace the nitrate groups under specific reaction conditions
Major Products Formed:
Oxidation: Oxidized organic compounds and antimony oxides.
Reduction: Antimony(III) oxide and elemental antimony.
Substitution: Compounds with substituted ligands or functional groups.
Applications De Recherche Scientifique
Antimony(3+) trinitrate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other antimony compounds and in various oxidation reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of flame retardants, catalysts, and other industrial materials.
Mécanisme D'action
The mechanism of action of antimony(3+) trinitrate involves its ability to act as an oxidizing agent. It can interact with various substrates, leading to the transfer of oxygen atoms and the formation of oxidized products. In biological systems, antimony compounds can interact with cellular components, leading to oxidative stress and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Antimony(III) oxide (Sb₂O₃): A common antimony compound used in various applications, including as a flame retardant and in the production of other antimony compounds.
Antimony trisulfide (Sb₂S₃):
Antimony trichloride (SbCl₃): Used in the synthesis of other antimony compounds and as a catalyst in organic reactions
Uniqueness: Antimony(3+) trinitrate is unique due to its strong oxidizing properties and its solubility in water, making it suitable for various chemical reactions and industrial applications. Its ability to participate in oxidation, reduction, and substitution reactions sets it apart from other antimony compounds .
Propriétés
IUPAC Name |
antimony(3+);trinitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.Sb/c3*2-1(3)4;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLDUDBQNVFTCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N3O9Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595187 |
Source


|
| Record name | Antimony(3+) trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20328-96-5 |
Source


|
| Record name | Antimony(3+) trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Hydroxy-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1611801.png)

![4-[Cyclohexyl(methyl)amino]butan-1-ol](/img/structure/B1611804.png)

![5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid](/img/structure/B1611812.png)





![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)

